Product packaging for 3-Amino-2-bromo-5-chlorobenzoic acid(Cat. No.:)

3-Amino-2-bromo-5-chlorobenzoic acid

Cat. No.: B14052225
M. Wt: 250.48 g/mol
InChI Key: XAZGOEASYYOAFJ-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Aminobenzoic Acids in Organic Chemistry

Halogenated aminobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom, an amino group, and a carboxylic acid group. nih.gov These structures are of considerable interest in organic chemistry due to the profound influence of halogen substituents on the electronic properties and reactivity of the aromatic ring. Halogens can alter the acidity of the carboxylic acid, the basicity of the amino group, and the susceptibility of the ring to further substitution reactions.

Derivatives of aminobenzoic acids that contain halogen substitutions are widely used in both industrial and chemical applications. nih.gov The presence of halogens can also impart specific biological activities or serve as a handle for further synthetic modifications, such as cross-coupling reactions. In nature, halogenated amino acids are relatively rare, but their synthetic counterparts have become essential tools in pharmaceutical and organic chemistry. nih.gov For instance, the strategic placement of halogens can enhance the binding affinity of a molecule to its biological target. nih.gov

Significance of Multifunctionalized Aromatic Systems in Chemical Synthesis and Design

Aromatic systems that possess multiple functional groups, like 3-Amino-2-bromo-5-chlorobenzoic acid, are fundamental to modern chemical synthesis and molecular design. These "multifunctionalized" platforms offer a rational and efficient strategy for constructing complex, polysubstituted aromatic and heteroaromatic molecules. nih.gov The ability to selectively modify different functional groups on the same aromatic core allows chemists to build intricate molecular frameworks with high precision.

The importance of these systems is particularly evident in medicinal chemistry and materials science. In drug discovery, having multiple functional groups allows for the fine-tuning of a molecule's pharmacological properties, such as its solubility, stability, and interaction with biological targets. nih.gov In materials science, multifunctional aromatic units are used to construct porous aromatic frameworks (PAFs), which are materials with high surface areas and stability that can be used for gas separation and storage. researchgate.net The diversity-oriented nature of these systems enables access to a vast structural and functional space, facilitating the discovery of novel materials for photonic and electronic applications. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a key intermediate in the synthesis of bioactive compounds. Its structural features make it a valuable starting material for creating a variety of heterocyclic systems, which are core components of many pharmaceutical agents. chemicalbook.comchemicalbook.com

A notable research application is its use as a precursor in the synthesis of quinazolinone derivatives. chemicalbook.com Specifically, it has been used as a starting material to synthesize a series of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives, which have demonstrated anticoccidial activity against Eimeria tenella in chickens. chemicalbook.com This highlights its role in veterinary medicine research and the development of new agrochemicals.

The compound serves as a versatile building block for creating more elaborate molecules due to the distinct reactivity of its amino, carboxyl, and halogen substituents. This allows for sequential and site-selective reactions, providing a pathway to complex molecular targets in pharmaceutical and materials science research. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO2 B14052225 3-Amino-2-bromo-5-chlorobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

3-amino-2-bromo-5-chlorobenzoic acid

InChI

InChI=1S/C7H5BrClNO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,10H2,(H,11,12)

InChI Key

XAZGOEASYYOAFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 2 Bromo 5 Chlorobenzoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 3-amino-2-bromo-5-chlorobenzoic acid reveals several potential disconnection points. The amino group is commonly introduced via the reduction of a nitro group, suggesting that 2-bromo-5-chloro-3-nitrobenzoic acid is a late-stage intermediate. The synthesis of this nitro-intermediate is pivotal and can be approached from readily available chlorinated aromatic compounds.

A common and economically viable starting material for the synthesis is 2-chlorobenzoic acid. The synthetic strategy from this precursor involves a sequence of electrophilic aromatic substitution reactions. The order of these reactions is critical to achieve the desired 2,3,5-substitution pattern.

A plausible forward synthesis involves:

Bromination: The initial step is the regioselective bromination of 2-chlorobenzoic acid. The chloro group is an ortho-, para-director, and the carboxylic acid group is a meta-director. The directing effects align to favor substitution at the C5 position (para to the chloro group and meta to the carboxylic acid), yielding 5-bromo-2-chlorobenzoic acid as the major isomer. google.compatsnap.com

Nitration: The subsequent nitration of 5-bromo-2-chlorobenzoic acid introduces the nitro group. In this intermediate, the carboxylic acid directs meta (to C3), while the chloro and bromo groups direct ortho and para. All three substituents strongly favor the introduction of the electrophile (NO₂⁺) at the C3 position, leading to the formation of 2-bromo-5-chloro-3-nitrobenzoic acid.

Reduction: The final step is the reduction of the nitro group to an amino group, yielding the target compound, this compound.

This route is advantageous as it utilizes the inherent directing effects of the substituents to control the regiochemical outcome of each step.

An alternative strategy employs 2-chlorobenzotrichloride as the starting scaffold. The trichloromethyl (-CCl₃) group serves as a precursor to the carboxylic acid and is a meta-director. This pathway offers a different approach to constructing the target molecule, often in a one-pot manner. google.com

The synthesis proceeds through the following key steps:

Bromination: 2-chlorobenzotrichloride is first subjected to bromination. Similar to the benzoic acid derivative, the chloro group directs the incoming bromine electrophile to the C5 position (para), resulting in 2-chloro-5-bromobenzotrichloride. google.comgoogle.com This reaction is typically carried out with a bromide reagent under the influence of a catalyst. google.com

Nitration: The resulting intermediate is then nitrated. The -CCl₃ group and the halogens direct the nitro group to the C3 position.

Hydrolysis and Reduction: The final stage involves the hydrolysis of the trichloromethyl group to a carboxylic acid and the reduction of the nitro group to an amine. These transformations can sometimes be performed sequentially in a single pot. This route can achieve high yields, reportedly over 95%, with the final product purity ranging from 80-92% before purification. google.com

Classical and Modern Synthetic Approaches

The construction of the this compound framework relies heavily on the principles of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.

Electrophilic aromatic substitution is the fundamental mechanism through which substituents are introduced onto the aromatic ring. masterorganicchemistry.com The process involves two main steps:

Attack by the Aromatic Ring: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking a strong electrophile (e.g., Br⁺ or NO₂⁺). This step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

Re-aromatization: A base removes a proton from the sp³-hybridized carbon atom of the arenium ion. This regenerates the aromatic π-system and yields the substituted product. masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, the key is to control the regioselectivity of bromination and nitration reactions by leveraging the directing effects of the substituents already on the ring (-Cl, -COOH, or -CCl₃).

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for regioselective bromination of aromatic compounds. nih.govorganic-chemistry.org It serves as a source of electrophilic bromine (Br⁺), particularly in the presence of an acid catalyst. organic-chemistry.org For the synthesis of the key intermediate, 5-bromo-2-chlorobenzoic acid, NBS is employed in a strong acid medium, such as concentrated sulfuric acid. google.com

This system demonstrates high regioselectivity. While bromination of 2-chlorobenzoic acid could potentially yield multiple isomers, the use of an NBS/sulfuric acid system strongly favors the formation of 5-bromo-2-chlorobenzoic acid. google.com To further improve selectivity and inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, certain additives can be introduced. Research has shown that adding a reducing sulfur salt, such as sodium sulfide (B99878) or sodium sulfite, can act as a catalyst to suppress the formation of this key impurity. google.comchemicalbook.com

The table below summarizes findings from various experimental procedures for the bromination of 2-chlorobenzoic acid.

Starting MaterialBrominating AgentCatalyst/AdditiveSolventTemperatureTimeYieldReference
2-Chlorobenzoic acidN-Bromosuccinimide (NBS)Sodium SulfiteConcentrated H₂SO₄10 °C120 minNot specified google.com
2-Chlorobenzoic acidN-Bromosuccinimide (NBS)Potassium SulfideConcentrated H₂SO₄40 °C60 minNot specified google.com
2-Chlorobenzoic acidN-Bromosuccinimide (NBS)Sodium SulfideConcentrated H₂SO₄30 °C10 min85.0% chemicalbook.com

In the synthetic routes starting from 2-chlorobenzoic acid or 2-chlorobenzotrichloride, the chloro substituent is already in place. Therefore, the primary strategic consideration is not the chlorination reaction itself, but rather how the existing chloro group directs subsequent substitutions.

The chlorine atom is a deactivating but ortho-, para-directing group.

Deactivating Nature: Due to its high electronegativity, chlorine withdraws electron density from the benzene ring via the inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.

Ortho-, Para-Directing Effect: Despite its inductive withdrawal, chlorine can donate lone-pair electron density to the ring through resonance. This resonance effect preferentially stabilizes the carbocation intermediates formed from attack at the ortho and para positions.

In the synthesis of this compound, the para-directing effect of the initial chloro group is exploited in the first bromination step to install the bromine atom at the C5 position. In subsequent steps, its ortho-directing nature, in concert with the other substituents, helps guide the nitro group to the C3 position, ensuring the formation of the correct isomer.

Amination Reactions and Their Stereochemical Control

The introduction of an amino group onto the benzoic acid backbone is a pivotal step in the synthesis of the target compound. Modern amination reactions offer significant advantages over traditional methods, particularly in terms of efficiency and selectivity.

One prominent method is the copper-catalyzed C-N cross-coupling reaction, an evolution of the classic Ullmann condensation. This approach can be used for the amination of chlorobenzoic or bromobenzoic acids. nih.govorganic-chemistry.org For instance, a chemo- and regioselective copper-catalyzed procedure has been developed for the amination of 2-bromobenzoic acids, which proceeds without the need for protecting the carboxylic acid group and selectively replaces the bromide adjacent to the carboxyl moiety. organic-chemistry.orgnih.gov The reaction of 5-bromo-2-chlorobenzoic acid with an amine source in the presence of a copper catalyst would be a direct route to an amino-substituted intermediate. nih.gov The choice of catalyst, such as a combination of Cu powder and Cu₂O, along with the appropriate base and solvent, is crucial for achieving high yields. nih.govorganic-chemistry.org

More recently, iridium-catalyzed C-H amination has emerged as a powerful tool for late-stage functionalization. nih.govnih.gov This method allows for the direct and selective installation of an amino group at the ortho-position to a directing group, such as a carboxylate. nih.gov This technique is noted for its high functional group tolerance and operational simplicity, making it suitable for complex molecules. nih.gov

Given that this compound is an achiral molecule, stereochemical control of the amination step is not a factor in its direct synthesis. However, in the broader context of synthesizing chiral derivatives or more complex molecules incorporating this scaffold, enantioselective catalytic methods would be essential. nih.gov

Multi-step Syntheses and Sequential Functionalization

Constructing a tri-substituted benzene ring like that in this compound typically involves a multi-step synthetic sequence where functional groups are introduced in a controlled order. The starting material and the sequence of reactions are chosen to manage the directing effects of the existing substituents.

A plausible synthetic route could begin with a commercially available precursor, such as 2-amino-5-chlorobenzoic acid or 2-bromo-5-chlorobenzoic acid. For example, starting from 5-bromo-2-aminobenzoic acid derivatives, a two-step process involving diazotization, chlorination, and subsequent hydrolysis can yield 5-bromo-2-chlorobenzoic acid with high purity and yield, avoiding the formation of isomers. epo.org The amino group can then be introduced in a subsequent step. Conversely, one could start with an appropriately substituted aminobenzoic acid and introduce the halogen atoms sequentially.

The concept of sequential C-H functionalization represents a state-of-the-art strategy for synthesizing polyfunctionalized arenes. acs.orgrsc.org This approach uses directing groups to selectively activate specific C-H bonds, allowing for the stepwise introduction of different functional groups. nih.gov For example, a directing group could first facilitate ortho-C-H amination, followed by a separate catalytic cycle for meta-C-H halogenation, providing a highly efficient and atom-economical route to complex substitution patterns. rsc.org

A documented synthesis of 5-bromo-2-chlorobenzoic acid, a key precursor, starts from 2-chlorobenzoic acid. chemicalbook.com The process involves bromination using N-bromosuccinimide in the presence of concentrated sulfuric acid and a sodium sulfide inhibitor to ensure high regioselectivity for the desired product. chemicalbook.com Another patented method describes a multi-step process starting from 2-chlorobenzoic acid, involving chlorination, amidation, cyclization, bromination, and finally hydrolysis to obtain the target structure. epo.org

Catalytic Approaches in the Synthesis of the Compound

Catalysis is fundamental to the efficient and selective synthesis of halogenated and aminated benzoic acids. Transition-metal catalysts, in particular, have enabled transformations that are difficult or impossible to achieve with classical stoichiometric reagents.

Metal-Catalyzed Transformations for Halogen Incorporation

The introduction of bromine and chlorine atoms onto the aromatic ring is traditionally achieved through electrophilic aromatic substitution. However, these reactions can suffer from poor regioselectivity. Modern transition-metal-catalyzed C-H halogenation has emerged as a powerful alternative for site-selective halogen incorporation. researchgate.net Metals such as palladium, rhodium, and copper are commonly employed to catalyze the direct halogenation of C-H bonds, often guided by a directing group on the substrate to ensure high regioselectivity. nih.gov

For the synthesis of this compound, a metal-catalyzed approach could be used to install the bromine atom at the C2 position, directed by the amino or carboxyl group. Similarly, the chlorine atom at the C5 position could be introduced via a catalyzed reaction. Copper-catalyzed reactions are particularly relevant; for example, the Sandmeyer reaction, which converts an aryl amine into an aryl halide via a diazonium salt, is a classic copper-mediated transformation that could be employed. researchgate.net

Recent advancements include photoexcited transition-metal catalysis for carbon-halogen bond formation. doi.org For instance, photoinitiated nickel-catalyzed aromatic halogen exchange and copper-catalyzed decarboxylative halogenation of aryl carboxylic acids represent novel strategies for introducing halogens under mild conditions. doi.org

Emerging Catalytic Systems for Enhanced Selectivity and Yield

The development of novel catalytic systems is continuously pushing the boundaries of synthetic efficiency. For the synthesis of complex molecules like this compound, emerging systems offer improved selectivity and higher yields under milder conditions.

Iridium-catalyzed C-H amination, as mentioned previously, is a prime example of an emerging system that provides predictable regioselectivity for the amination of benzoic acids. nih.govnih.gov Another area of development is the use of dual-catalysis systems, where two distinct catalysts work cooperatively to facilitate a transformation. For example, a dual gold catalysis mechanism has been shown to enable cycloaddition reactions with high regioselectivity and yield. acs.org While not directly applicable to the target molecule's synthesis, this principle of cooperative catalysis is inspiring new approaches for other complex transformations.

Photoredox catalysis is another rapidly advancing field that could be applied to the synthesis. beilstein-journals.org Light-mediated reactions can often proceed under very mild conditions and can enable unique reaction pathways. For instance, a photocatalytic method involving zinc acetate (B1210297) and a photocatalyst has been used for the sequential functionalization of sp² and sp³ C-H bonds. beilstein-journals.org Such strategies could potentially be adapted for the selective functionalization of a benzoic acid scaffold.

The table below summarizes some relevant catalytic approaches for key transformations.

TransformationCatalytic SystemReagents/ConditionsSelectivity/YieldRef.
Amination Cu powder / Cu₂OAryl amine, K₂CO₃, 2-ethoxyethanol (B86334), 130°CHigh regioselectivity, up to 99% yield organic-chemistry.orgnih.gov
Amination IridiumDioxazolone, Silver acetateHigh ortho-selectivity nih.govnih.gov
Bromination N/A (Inhibitor used)NBS, H₂SO₄, Na₂SHigh regioselectivity, 85% yield chemicalbook.com
Halogenation Photoexcited NiAryl thianthrenium saltsGood functional group tolerance doi.org

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring the scalability of a synthetic route. Factors such as solvent, temperature, and reactant concentration play a significant role in the outcome of a reaction.

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly influence a chemical reaction by affecting the solubility of reactants, stabilizing transition states, and altering reaction pathways. rsc.org In the synthesis of benzoic acid derivatives, solvent polarity and hydrogen-bonding capability are particularly important. ucl.ac.uk For example, in copper-catalyzed amination reactions of 2-chlorobenzoic acid, switching from solvents like water or ethylene (B1197577) glycol to diethylene glycol or 2-ethoxyethanol can dramatically increase the reaction yield from poor to as high as 90%. nih.gov Studies have shown that for benzoic acid derivatives, solvents can be grouped based on their hydrogen bond acceptor propensity; this property determines whether the acid molecules form hydrogen-bonded dimers or interact preferentially with the solvent, which in turn affects their reactivity. ucl.ac.uk

The study of reaction kinetics provides a quantitative understanding of reaction rates and mechanisms, which is essential for process optimization. ul.ie Kinetic studies of the reactions of benzoic acid with various radicals have been performed to understand their atmospheric degradation, revealing the potential barriers and reaction energies for different pathways. nih.gov For synthetic applications, understanding the kinetics of amination or halogenation allows for the precise control of reaction time and temperature to achieve the desired conversion while suppressing side reactions. acs.org For example, the rate of a reaction can be determined by monitoring the concentration of reactants or products over time, allowing for the calculation of rate constants and the determination of the reaction order. This information is vital for scaling up a process from the laboratory to industrial production.

The table below illustrates the impact of solvent choice on a model copper-catalyzed amination reaction.

SolventYield (%)
Water<5
Ethylene glycol18
n-Butanol75
2-Ethoxyethanol76
Diethylene glycol90
(Data based on the amination of 2-chlorobenzoic acid with 2-methylaniline) nih.gov

Temperature and Pressure Optimization for Industrial Scalability

No specific data or research findings on the optimization of temperature and pressure for the industrial-scale production of this compound are available in the searched sources.

Minimization of Side Reactions and Impurity Formation

Information detailing common side reactions, the formation of specific impurities, or methodologies for their minimization during the synthesis of this compound is not present in the available literature.

Chemical Reactivity and Derivatization Strategies of 3 Amino 2 Bromo 5 Chlorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.

The carboxylic acid functionality of 3-amino-2-bromo-5-chlorobenzoic acid can be readily converted into esters and amides, which are common intermediates in the synthesis of more complex molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction, known as Fischer esterification, is an equilibrium process. For instance, the reaction with methanol (B129727) would yield methyl 3-amino-2-bromo-5-chlorobenzoate. The reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation usually requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides (like DCC or EDC) or converting the carboxylic acid to a more reactive species first, such as an acyl chloride. This two-step process is generally more efficient for forming amides. The copper-catalyzed Ullmann condensation is another method for the amination of bromobenzoic acids, which can produce N-aryl or N-alkyl anthranilic acid derivatives. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

Reaction Type Reactants Reagents/Conditions Product
Esterification This compound, Methanol H₂SO₄ (catalyst), Reflux Methyl 3-amino-2-bromo-5-chlorobenzoate

For reactions where a more reactive carboxylic acid derivative is needed, this compound can be converted into acyl halides or anhydrides.

Acyl Halides , particularly acyl chlorides, are highly reactive intermediates. They are synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. These acyl chlorides are valuable precursors for the synthesis of esters, amides, and for Friedel-Crafts acylation reactions.

Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be prepared by reacting the carboxylate salt with an acyl halide. These derivatives are also effective acylating agents.

Transformations Involving the Amino Group

The nucleophilic amino group on the aromatic ring is another key site for derivatization, enabling a wide range of functional group transformations.

The amino group of this compound can be readily acylated or sulfonylated.

Acylation involves the reaction of the amino group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to form an amide. This reaction is often used to protect the amino group during other transformations.

Sulfonylation is the reaction of the amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide. semanticscholar.org Sulfonamides are important functional groups in many pharmaceutical compounds. Recent developments have shown that the sulfonylation of anilines can also be achieved under mild conditions using visible-light photoredox catalysis with sulfinate salts. rsc.orgrsc.org Another strategy employs sulfonyl fluorides as stable and modifiable sulfonylation reagents under visible light mediation. nih.gov

Table 2: Acylation and Sulfonylation of the Amino Group

Reaction Type Reactants Reagents/Conditions Product
Acylation This compound, Acetyl chloride Pyridine 3-Acetamido-2-bromo-5-chlorobenzoic acid
Sulfonylation This compound, p-Toluenesulfonyl chloride Triethylamine (B128534), CH₂Cl₂ 3-((4-Methylphenyl)sulfonamido)-2-bromo-5-chlorobenzoic acid

The primary aromatic amino group is a precursor to the formation of a diazonium salt, which is a versatile intermediate in organic synthesis.

Diazotization is performed by treating this compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalnote.comyoutube.com This reaction converts the amino group into a diazonium salt (e.g., 2-bromo-5-chloro-3-carboxybenzenediazonium chloride). An excess of hydrochloric acid is often used to prevent the free aniline (B41778) from coupling with the newly formed diazonium salt. doubtnut.com

Coupling Reactions of the resulting diazonium salt are numerous. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com

Sandmeyer Reaction: Uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. nih.gov

Schiemann Reaction: Involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt to introduce a fluorine atom.

Gomberg-Bachmann Reaction: Allows for the coupling of the diazonium salt with another aromatic ring.

Replacement by -OH: Achieved by heating the diazonium salt in an aqueous solution.

Replacement by -I: Accomplished by treatment with potassium iodide. nih.gov

A patent describes a process where a 5-bromo-2-aminobenzoic acid derivative is diazotized with sodium nitrite and hydrochloric acid, followed by a reaction with cuprous chloride to yield 5-bromo-2-chlorobenzoic acid. google.com

The oxidation state of the amino group can be altered to yield different nitrogen-containing functional groups.

Oxidative Transformations of substituted anilines can lead to various products depending on the oxidant and reaction conditions.

Oxidation with peroxy acids, such as peroxybenzoic acid, can convert the primary amine to the corresponding nitroso compound. rsc.org

Using hydrogen peroxide in the presence of different bases can selectively yield azoxybenzenes or nitrobenzenes. acs.org

Enzymatic oxidation, for example using horseradish peroxidase, can also be employed. cdnsciencepub.com

Electrochemical oxidation at a platinum anode can lead to coupled products like derivatives of benzidine, diphenylamine, or azobenzene. tsijournals.com

Reductive Transformations of the aromatic ring of aminobenzoic acids are possible while preserving the amino and carboxyl groups. Catalytic hydrogenation using a rhodium catalyst (e.g., Rh-C or Rh-Al₂O₃) under acidic conditions can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring, yielding the corresponding aminocyclohexanecarboxylic acid derivative. acs.org This transformation is valuable for creating non-natural amino acids. The reduction of aromatic nitro groups to amines is a common synthetic route, often accomplished with metals like tin, iron, or zinc in acid, or through catalytic hydrogenation. masterorganicchemistry.comcsbsju.edu

Halogen Atom Reactivity and Cross-Coupling Chemistry

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring of this compound, imparts differential reactivity that can be exploited for selective chemical transformations. The electronic environment of the ring is influenced by the interplay of the electron-donating amino group (-NH2) and the electron-withdrawing carboxylic acid (-COOH) and halogen (-Br, -Cl) substituents. This complex substitution pattern governs the molecule's susceptibility to various reactions, including substitution and palladium-catalyzed cross-coupling.

Electrophilic aromatic substitution on the this compound ring is dictated by the combined directing effects of its substituents. The amino group is a potent activating group and is ortho-, para-directing. Conversely, the carboxylic acid group is deactivating and meta-directing, while the halogen atoms are deactivating but ortho-, para-directing. msu.edu Given the existing substitution pattern, the positions available for substitution are C4 and C6. The powerful activating effect of the amino group primarily directs incoming electrophiles to the C4 and C6 positions. However, steric hindrance from the adjacent bromine atom at C2 and the carboxylic acid group at C1 may influence the regioselectivity of the reaction.

Nucleophilic aromatic substitution (SNAr) is less common for this molecule under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. While the halogens and carboxylic acid are electron-withdrawing, the presence of the strongly electron-donating amino group disfavors this type of reaction. Consequently, harsh reaction conditions would likely be necessary to achieve nucleophilic substitution of the halogen atoms.

Reaction Type Key Substituent Effects Predicted Outcome
Electrophilic Substitution-NH2: Activating, o,p-directing-COOH: Deactivating, m-directing-Br, -Cl: Deactivating, o,p-directingSubstitution is likely to occur at the C4 or C6 position, primarily directed by the amino group, though steric factors may play a role.
Nucleophilic Substitution-NH2: Donating, disfavors SNAr-Br, -Cl: Withdrawing, potential leaving groupsUnlikely under mild conditions due to the deactivating effect of the amino group on nucleophilic attack.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura reaction being a prominent example. nobelprize.orgnih.gov These reactions typically involve the coupling of an organic halide with an organoboron compound in the presence of a palladium catalyst and a base. nobelprize.orgmdpi.com For this compound, the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is key to achieving selective functionalization.

The C-Br bond is generally more reactive and undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond. nih.gov This selectivity allows for the preferential coupling at the C2 position. A wide variety of aryl, heteroaryl, alkyl, and alkenyl boronic acids or esters can be coupled at this position, introducing significant molecular diversity. nih.gov The reaction is tolerant of many functional groups, and methods have been developed for coupling unprotected ortho-bromoanilines, which is structurally relevant to the target molecule. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Catalyst/Ligand Base Product Structure
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 3-Amino-5-chloro-2-phenylbenzoic acid
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 3-Amino-5-chloro-2-(4-methoxyphenyl)benzoic acid
Pyridine-3-boronic acid PdCl₂(dppf) Cs₂CO₃ 3-Amino-5-chloro-2-(pyridin-3-yl)benzoic acid
Methylboronic acid Pd(PCy₃)₂Cl₂ K₂CO₃ 3-Amino-5-chloro-2-methylbenzoic acid

Halogen-metal exchange offers an alternative strategy for activating the C-X bond towards reaction with electrophiles. This transformation is typically achieved by treating the aryl halide with an organolithium or Grignard reagent at low temperatures. organic-chemistry.org Similar to palladium-catalyzed coupling, the exchange rate is faster for bromine than for chlorine, allowing for regioselective metalation at the C2 position.

The resulting arylmagnesium or aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles. msu.eduorganic-chemistry.org This two-step sequence enables the introduction of various functional groups that are not accessible through direct coupling methods. For instance, quenching the organometallic intermediate with carbon dioxide would introduce a second carboxylic acid group, while reaction with an aldehyde would yield a secondary alcohol. The choice of reagent is critical; for example, isopropylmagnesium chloride is often used to prevent the formation of benzyne (B1209423) intermediates at low temperatures. organic-chemistry.org

Table 2: Examples of Derivatization via Halogen-Metal Exchange

Exchange Reagent Electrophile Functional Group Introduced
n-Butyllithium CO₂ Carboxylic acid (-COOH)
Isopropylmagnesium chloride Formaldehyde (HCHO) Hydroxymethyl (-CH₂OH)
t-Butyllithium N,N-Dimethylformamide (DMF) Aldehyde (-CHO)
Isopropylmagnesium chloride Iodine (I₂) Iodo (-I)

Cyclization Reactions and Heterocyclic Compound Formation

The ortho-disposed amino and carboxylic acid functionalities in this compound serve as a versatile platform for the synthesis of various heterocyclic systems through cyclization reactions.

The adjacent amino and carboxyl groups can readily participate in intramolecular condensation reactions to form six-membered heterocyclic rings. A notable application is the synthesis of quinazolinone derivatives. chemicalbook.com For example, 2-amino-3-bromo-5-chlorobenzoic acid has been utilized as a starting material for synthesizing quinazolinone derivatives with anticoccidial activity. chemicalbook.com The synthesis typically involves an initial reaction of the amino group with an appropriate reagent, such as an acyl chloride or an α-halo ketone, followed by cyclization where the carboxylic acid group acts as an internal nucleophile or is activated to facilitate ring closure. This approach provides a direct route to functionalized, fused heterocyclic scaffolds.

Building upon intramolecular cyclization, this compound can be a precursor to more complex fused ring systems. nih.gov The quinazolinone core itself is a fused bicyclic system, and further modifications of the remaining halogen atoms or the newly introduced substituents can lead to polycyclic structures.

The synthesis of spiro compounds from this starting material is more complex and would require a multi-step approach. nih.govbeilstein-journals.org A plausible strategy would involve the transformation of the existing functional groups to create a suitable precursor for spirocyclization. For instance, the carboxylic acid could be converted into a ketone. This new ketone functionality could then serve as an anchor point for the construction of a second ring that shares a single carbon atom with the original benzene ring, thereby forming a spirocyclic system. Such synthetic routes are common in medicinal chemistry for creating novel three-dimensional molecular architectures. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 3 Amino 2 Bromo 5 Chlorobenzoic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule. The analysis of 3-Amino-2-bromo-5-chlorobenzoic acid reveals characteristic bands corresponding to its amino, carboxyl, and substituted benzene (B151609) ring moieties. The interpretation often relies on comparative studies with structurally similar molecules, such as other halogenated and aminated benzoic acids. ijtsrd.comresearchgate.netnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly sensitive to polar functional groups, making it ideal for identifying the key structural features of this compound.

The spectrum is expected to be dominated by vibrations from the carboxylic acid and amino groups. The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the 2500–3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretching mode is one of the most intense and characteristic bands in the IR spectrum, generally observed in the 1680–1710 cm⁻¹ range for aromatic carboxylic acids. dergipark.org.tr The presence of the amino group (-NH₂) gives rise to symmetric and asymmetric N-H stretching vibrations, typically found between 3300 and 3500 cm⁻¹. researchgate.net Furthermore, N-H bending vibrations are expected around 1500–1600 cm⁻¹. chemicalbook.com Vibrations corresponding to the aromatic ring and the carbon-halogen bonds (C-Br, C-Cl) are also present but are typically found in the fingerprint region (below 1500 cm⁻¹).

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information about molecular vibrations. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra.

For this compound, the C=O stretching vibration is also strong in the Raman spectrum, appearing in a similar region as in the FT-IR spectrum. ijtsrd.com Aromatic C-C ring stretching vibrations, typically observed in the 1400-1650 cm⁻¹ range, are particularly prominent in Raman spectra. ias.ac.in The vibrations associated with the carbon-halogen bonds (C-Cl and C-Br) are expected at lower frequencies, generally below 800 cm⁻¹, and can be more clearly observed in the Raman spectrum compared to FT-IR. The symmetric vibrations of the benzene ring are also Raman active and provide valuable structural information. ias.ac.innih.gov

Detailed Band Assignments and Interpretation of Vibrational Modes

A detailed assignment of the vibrational modes can be achieved by combining experimental data with theoretical calculations (e.g., Density Functional Theory, DFT) and comparison with related molecules. ijtsrd.comnih.gov The assignments for the key vibrational modes of this compound are summarized below.

Wave Number (cm⁻¹)AssignmentDescriptionTechnique
~3450 - 3300ν(N-H)Asymmetric & Symmetric N-H stretchingIR / Raman
~3300 - 2500ν(O-H)O-H stretching of carboxylic acid (broad)IR
~3100 - 3000ν(C-H)Aromatic C-H stretchingIR / Raman
~1710 - 1680ν(C=O)Carbonyl stretching of carboxylic acidIR (Strong) / Raman (Strong)
~1625 - 1550ν(C=C), δ(N-H)Aromatic C=C ring stretching, N-H bendingIR / Raman
~1475 - 1300ν(C=C)Aromatic C=C ring stretchingIR / Raman
~1300 - 1200δ(O-H), ν(C-O)In-plane O-H bending, C-O stretchingIR
~1200 - 1000δ(C-H)In-plane C-H bendingIR / Raman
~920δ(O-H)Out-of-plane O-H bending (broad)IR
~800 - 700γ(C-H)Out-of-plane C-H bendingIR
~750 - 650ν(C-Cl)C-Cl stretchingIR / Raman
~650 - 550ν(C-Br)C-Br stretchingIR / Raman

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The values are approximate and based on data from analogous compounds. ijtsrd.comnih.govdergipark.org.trresearchgate.netias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons.

High-Resolution ¹H NMR and ¹³C NMR for Structural Connectivity

Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~13.0 Singlet (broad) - COOH
~7.8 Doublet ~2.5 H-6
~7.5 Doublet ~2.5 H-4

Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Assignment Rationale
~167 C-7 (C=O) Typical range for carboxylic acid carbon.
~148 C-3 Carbon attached to the electron-donating NH₂ group.
~135 C-1 Quaternary carbon attached to the COOH group.
~132 C-5 Quaternary carbon attached to Chlorine.
~128 C-6 Aromatic CH.
~120 C-4 Aromatic CH, shielded by para NH₂ group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution, especially when 1D spectra are complex or when dealing with multiple non-protonated (quaternary) carbons.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons, H-4 and H-6, confirming their meta-relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link the proton signal at ~7.5 ppm to the carbon signal at ~120 ppm (C-4) and the proton at ~7.8 ppm to the carbon at ~128 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. Key expected HMBC correlations for this compound would include:

H-4 would show correlations to the quaternary carbons C-2 (³J), C-5 (²J), and C-6 (³J).

H-6 would show correlations to the quaternary carbons C-1 (²J), C-2 (³J), and C-5 (²J).

Both H-4 and H-6 would show a correlation to the carboxyl carbon C-7 , confirming the position of the carboxylic acid group.

The protons of the NH₂ group would likely show correlations to the adjacent carbons C-2 (²J) and C-4 (²J).

Together, these 2D NMR techniques provide a comprehensive and interlocking network of correlations that would allow for the complete and confident structural assignment of this compound.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry serves as a critical tool for confirming the elemental composition and elucidating the structure of organic compounds. For this compound, this analysis would be essential to verify its molecular formula, C₇H₅BrClNO₂, and to understand its fragmentation behavior under ionization.

Although experimental mass spectra for this specific isomer are not available in the reviewed literature, the theoretical molecular weight and isotopic distribution can be precisely calculated. The presence of bromine and chlorine, both of which have two stable isotopes with significant natural abundance (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), results in a highly characteristic isotopic pattern for the molecular ion peak. This pattern is a key signature for confirming the presence and number of these halogen atoms in the molecule.

The molecular ion region would exhibit a cluster of peaks. The most abundant peak (M+) would correspond to the molecule containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl. Additional peaks at M+2 (containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and M+4 (containing ⁸¹Br and ³⁷Cl) would be observed with predictable relative intensities, confirming the molecular formula.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

Isotopic Composition m/z (Monoisotopic) Relative Abundance (%)
C₇H₅⁷⁹Br³⁵ClNO₂ 248.9192 100.0
C₇H₅⁸¹Br³⁵ClNO₂ 250.9172 97.3
C₇H₅⁷⁹Br³⁷ClNO₂ 250.9163 31.9
C₇H₅⁸¹Br³⁷ClNO₂ 252.9142 31.1

Note: The table presents the primary expected peaks. The relative abundance is calculated based on the natural isotopic abundances of Br and Cl.

Predicted Fragmentation Patterns

Upon ionization in a mass spectrometer (e.g., via electron ionization), the molecular ion of this compound would be expected to undergo fragmentation through several predictable pathways based on its functional groups:

Loss of a Carboxyl Group: A common fragmentation for benzoic acids is the loss of the carboxylic acid group (-COOH) as a radical, or the loss of carbon dioxide (-CO₂) following rearrangement.

Alpha-Cleavage: Cleavage of the bond between the carboxylic carbon and the aromatic ring can occur.

Loss of Halogens: The molecule may lose a bromine or chlorine radical, leading to significant fragment ions. The relative ease of cleavage would depend on the C-X bond strengths.

Loss of Water: The presence of adjacent amino and carboxylic acid groups could facilitate the loss of a water molecule (H₂O) from the molecular ion.

These fragmentation pathways would produce a series of daughter ions that, when analyzed, would help to piece together the molecule's structure and confirm the substitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, revealing details about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no published single-crystal X-ray diffraction data for this compound or its direct derivatives. Therefore, the precise solid-state conformation, including intramolecular bond distances and angles, has not been experimentally determined.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in substituted benzoic acids. acs.orgrsc.orgucl.ac.uknih.gov Different polymorphs can exhibit distinct physical properties. The study of polymorphism and crystal packing for this compound is contingent upon obtaining its crystal structure, which is currently unavailable.

However, based on the functional groups present, the crystal packing would likely be dominated by a network of intermolecular interactions. Key interactions would include:

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors and are expected to form robust hydrogen-bonded dimers, a common structural motif in benzoic acids. acs.org The amino group provides additional hydrogen bond donors (N-H), which can interact with the carbonyl oxygen of the carboxylic acid or with halogen atoms of neighboring molecules.

Halogen Bonding: The bromine and chlorine substituents can act as halogen bond donors, interacting with electronegative atoms like oxygen or nitrogen, which could play a significant role in directing the three-dimensional crystal architecture. researchgate.net

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. acs.orgresearchgate.net

The interplay between these different non-covalent interactions would determine the final crystal packing arrangement. The specific substitution pattern of the amino, bromo, and chloro groups is a critical factor that influences which interactions dominate, making it difficult to predict the exact packing without experimental data. rsc.orguky.edu

Chiroptical Properties and Stereochemical Characterization (If applicable to chiral derivatives)

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism.

A review of the current scientific literature did not yield any reports on the synthesis or stereochemical analysis of chiral derivatives of this compound. Consequently, a discussion of chiroptical properties is not applicable at this time.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive search for dedicated computational and theoretical chemistry studies on the specific chemical compound this compound has yielded no specific research findings. Despite the growing body of scientific literature employing computational methods to elucidate molecular properties, detailed quantum chemical calculations, including Density Functional Theory (DFT) studies for geometry optimization, electronic structure, and molecular orbital analysis for this particular molecule, are not publicly available in the indexed scientific literature.

While computational studies are prevalent for various benzoic acid derivatives, the specific substitution pattern of an amino group at the 3-position, a bromine atom at the 2-position, and a chlorine atom at the 5-position appears to be a niche area that has not been the subject of published theoretical investigations. Consequently, the detailed analysis requested, covering specific basis sets, functionals, conformational and tautomeric investigations, and frontier molecular orbital analysis, cannot be provided at this time.

General methodologies for computational studies on similar halogenated and aminated benzoic acids often involve DFT calculations. Researchers commonly employ hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP, paired with Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) to achieve a balance between computational cost and accuracy. Such studies typically explore the molecule's ground-state geometry, vibrational frequencies, and electronic properties.

Furthermore, the analysis of Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard practice to predict the chemical reactivity and kinetic stability of a molecule. The energy gap between these orbitals is a crucial parameter, with a smaller gap generally indicating higher reactivity. Chemical reactivity indices, such as electronegativity, chemical hardness, and the electrophilicity index, are then derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactive nature.

However, without specific studies on this compound, any presentation of data tables or detailed findings for the outlined sections would be speculative and not based on established scientific research. The scientific community has yet to publish a dedicated computational exploration of this compound, leaving a gap in the understanding of its theoretical and quantum chemical properties.

Computational and Theoretical Chemistry of 3 Amino 2 Bromo 5 Chlorobenzoic Acid

Molecular Orbital Analysis

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interaction sites. The MEP surface is plotted over the molecule's electron density, with colors indicating different potential values: red signifies regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms, while blue indicates regions of low electron density (positive potential), usually around hydrogen atoms bonded to electronegative atoms.

For 3-Amino-2-bromo-5-chlorobenzoic acid, the MEP map is expected to reveal several key features:

Negative Potential Regions: The most negative potential (red/yellow) would be concentrated around the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic attack and strong hydrogen bond acceptors. The nitrogen atom of the amino group would also exhibit a region of negative potential, though likely less intense than that of the carbonyl oxygen.

Positive Potential Regions: The most positive potential (blue) would be located on the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atoms of the amino group. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.

This charge distribution is fundamental to understanding how the molecule interacts with other molecules, including potential receptor sites in a biological context, and how it will arrange itself in a crystalline solid. researchgate.netresearchgate.net

Spectroscopic Property Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical spectra can then be compared with experimental data to validate both the computational model and the experimental assignments.

Theoretical vibrational frequencies for this compound can be calculated using DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p). nih.gov The calculation, performed on the optimized molecular geometry, yields a set of vibrational modes and their corresponding frequencies (in cm⁻¹). These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental Fourier Transform Infrared (FTIR) and Raman spectra. ijtsrd.comnih.gov

Key vibrational modes expected for this molecule would include:

O-H Stretch: A strong, broad band characteristic of the carboxylic acid dimer.

N-H Stretches: Symmetric and asymmetric stretching of the amino group.

C=O Stretch: A very strong absorption from the carbonyl group of the carboxylic acid.

Aromatic C-H and C=C Stretches: Multiple bands characteristic of the substituted benzene (B151609) ring.

C-N, C-Cl, and C-Br Stretches: Vibrations at lower frequencies corresponding to the bonds with the substituents.

Comparing the scaled theoretical frequencies with experimental data helps in the precise assignment of each spectral band to a specific molecular motion. Studies on analogous compounds like 3-amino-2,5-dichlorobenzoic acid have shown excellent agreement between scaled B3LYP/6-311G(d, p) calculated frequencies and experimental FTIR data. researchgate.net

Vibrational Mode Expected Theoretical Wavenumber (cm⁻¹) (Illustrative) Primary Atomic Motion
O-H Stretch (dimer)~2900-3100Carboxylic Acid Hydroxyl
N-H Asymmetric Stretch~3450Amino Group
N-H Symmetric Stretch~3350Amino Group
C-H Aromatic Stretch~3050-3100Benzene Ring
C=O Stretch~1680-1710Carboxylic Acid Carbonyl
C=C Aromatic Stretch~1400-1600Benzene Ring
C-N Stretch~1250-1350Amino Group to Ring
C-Cl Stretch~700-800Chlorine to Ring
C-Br Stretch~550-650Bromine to Ring

This table presents illustrative data based on typical values for similarly substituted benzoic acids.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.com By applying the GIAO method at a DFT level of theory, one can predict the ¹H and ¹³C NMR spectra for this compound.

The calculations are performed on the optimized geometry of the molecule. The resulting absolute shielding tensors are then referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to yield the chemical shifts (δ) in parts per million (ppm).

Predicted ¹H chemical shifts would distinguish between the aromatic protons and the protons on the amino and carboxylic acid groups. The ¹³C spectrum would show distinct signals for each of the seven carbon atoms, with their chemical shifts influenced by the attached functional groups (COOH, NH₂, Br, Cl) and their position on the ring. Comparing these theoretical spectra with experimental results is invaluable for structural elucidation and assignment confirmation. mdpi.com

Atom Predicted ¹³C Chemical Shift (ppm) (Illustrative) Predicted ¹H Chemical Shift (ppm) (Illustrative)
C (COOH)~168-
C-NH₂~145-
C-Br~115-
C-H (ortho to COOH)~130~7.9
C-Cl~132-
C-H (meta to COOH)~125~7.5
H (COOH)-~12-13
H (NH₂)-~4-5

This table presents illustrative data based on typical values for similarly substituted benzoic acids.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. nsf.gov This calculation predicts the electronic transitions between molecular orbitals, providing the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the intensity of the absorption bands.

For an aromatic compound like this compound, the spectrum is expected to be dominated by π → π* transitions within the benzene ring. up.ac.za The presence of the amino group (an auxochrome) and the carboxylic acid and halogen groups will cause shifts in the absorption bands compared to unsubstituted benzene. quimicaorganica.org The simulation can predict the wavelengths of the primary and secondary absorption bands, providing insight into the electronic structure of the molecule. nsf.gov These predictions are particularly useful for understanding the molecule's color and its potential use in applications involving light absorption.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (Preclinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. chitkara.edu.in While no specific QSAR study for derivatives of this compound is available, this section outlines the methodology that would be applied.

A preclinical QSAR study would involve synthesizing a library of derivatives of the parent molecule, for example, by modifying the amino or carboxylic acid groups. The biological activity of these compounds (e.g., enzyme inhibition, measured as IC₅₀) would be determined experimentally. ufms.br

Computational chemistry is then used to calculate a variety of molecular descriptors for each derivative. These can include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Using statistical methods like multiple linear regression (MLR), a mathematical model is built that relates a combination of these descriptors to the observed biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

Intermolecular Interactions and Hydrogen Bonding Network Analysis

In the solid state, the structure and stability of this compound are dictated by its intermolecular interactions, primarily hydrogen bonding. nih.gov The molecule possesses both strong hydrogen bond donors (the -OH of the carboxylic acid and the -NH₂ group) and strong acceptors (the carbonyl oxygen and the amino nitrogen). acs.org

Computational analysis, often combined with experimental data from X-ray crystallography, can elucidate this network. The most anticipated and stable hydrogen bonding motif is the classic carboxylic acid dimer, where two molecules form a cyclic R²₂(8) motif through O-H···O=C interactions. rsc.org Additionally, the amino group can form hydrogen bonds with the carboxylic acid groups of neighboring molecules (N-H···O), potentially leading to extended chains or sheets in the crystal lattice. researchgate.net

Theoretical calculations can quantify the strength of these different hydrogen bonds, helping to predict the most stable crystalline form (polymorph). Understanding the hydrogen bonding network is critical for predicting physical properties like melting point, solubility, and crystal packing. nih.govacs.org

Biological Activities and Mechanistic Research of 3 Amino 2 Bromo 5 Chlorobenzoic Acid and Its Derivatives Preclinical Focus

In Vitro Investigations of Biological Activity

Research into the biological effects of 3-amino-2-bromo-5-chlorobenzoic acid and its derivatives has primarily been conducted at the preclinical level, utilizing a range of in vitro models to elucidate their potential therapeutic activities. These laboratory-based studies are fundamental in characterizing the compound's interactions with biological systems, including its effects on enzymes, cellular receptors, and specific signaling pathways. The following sections detail the findings from these investigations.

Enzyme Inhibition Studies and Kinetic Characterization

While specific kinetic data on this compound is not extensively detailed in the available literature, research on structurally related aminobenzoic acid derivatives provides insight into their potential as enzyme inhibitors. Studies have shown that certain derivatives can effectively target enzymes involved in inflammatory and cell signaling pathways.

For instance, a derivative of aminobenzoic acid, identified as DAB-1, has been shown to inhibit the activation of the TNFα/NFΚB and IL6/STAT3 signaling pathways. nih.gov Mechanistic investigations revealed that this compound could decrease the transcriptional activation of NFΚB and the functional expression of inducible nitric oxide synthase (iNOS). nih.gov Further studies on other novel carboxylic acid analogues have demonstrated potent inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory cascade. researchgate.net One leading compound from this series, FM12, exhibited a half-maximal inhibitory concentration (IC50) of 0.18 µM against COX-2. researchgate.net

Receptor Binding Assays and Ligand-Target Interactions

The interaction of aminobenzoic acid derivatives with cellular receptors is a key area of investigation for understanding their mechanism of action. The structural backbone of benzoic acid is recognized as a valuable scaffold for developing inhibitors that can target specific receptor-ligand interactions.

Research has identified benzoic acid derivatives as potential inhibitors of the interleukin-15 receptor alpha (IL-15Rα). nih.gov The interaction between the cytokine IL-15 and its receptor is stabilized by salt bridges between arginine residues on IL-15Rα and glutamic acid residues on IL-15. nih.gov The rationale behind using benzoic acid derivatives is their ability to mimic these crucial interactions, thereby blocking the receptor and inhibiting the downstream activity of IL-15. nih.gov While direct binding assays for this compound are not specified, the broader class of compounds shows potential for development as receptor antagonists. nih.gov

Cell-Based Assays for Cellular Pathway Modulation

Derivatives of the core structure have demonstrated significant anti-inflammatory effects in cell-based models. A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was investigated for its effects on lipopolysaccharide (LPS)-activated primary microglial cells. nih.gov The results indicated that LX007 inhibited the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition was linked to the suppression of their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, LX007 was found to downregulate the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway, suggesting a potent anti-inflammatory profile. nih.gov

Another aminobenzoic acid derivative, DAB-1, has been shown to efficiently inhibit TNFα/NFΚB and IL6/STAT3 signaling pathways, which are central to inflammatory responses. nih.gov

The cytotoxic potential of compounds structurally similar to this compound has been evaluated against various cancer cell lines. A notable example is 2-amino-3-chlorobenzoic acid (2A3CB), an analogue lacking the bromine atom. This compound exhibited strong time-dependent cytotoxic effects on the MDA-MB-231 human breast cancer cell line. mdpi.comresearchgate.net

The cytotoxic activity was quantified by determining the IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. The IC50 values for 2A3CB against MDA-MB-231 cells were 26 µM at 24 hours, 5 µM at 48 hours, and 7.2 µM at 72 hours. mdpi.comresearchgate.net These findings suggest that the compound significantly inhibits cell proliferation and can induce apoptosis through caspase-mediated pathways. mdpi.comresearchgate.net

In another study, a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized and tested for cytotoxicity against the HeLa cervical cancer cell line. researchgate.net One of the derivatives, compound 3e, displayed notable activity compared to other compounds in the series. researchgate.net

Table 1: In Vitro Cytotoxicity of 2-Amino-3-chlorobenzoic Acid (2A3CB) on MDA-MB-231 Breast Cancer Cells
Time PointIC50 Value (µM)
24 hours26
48 hours5
72 hours7.2

Structure-Activity Relationship (SAR) Studies (in vitro)

For example, the synthesis and evaluation of peptide derivatives of 5-bromovaleric acid showed that conjugating the acid with peptides did not enhance, and in some cases impaired, the antimicrobial efficacy compared to the parent acid. nih.gov In the context of anti-inflammatory activity, the specific arrangement and nature of substituents on the phenyl rings are crucial. The compound LX007, which contains a hydrophobic ring and a hydrophilic ring with a carboxyl group, demonstrated potent anti-inflammatory effects by inhibiting key pro-inflammatory mediators and pathways like MAPKs and NF-κB. nih.gov Similarly, in a series of isoindoline-1,3-dione derivatives synthesized from various amines, the cytotoxic activity against the HeLa cell line was found to be dependent on the specific chemical substitutions made to the core structure. researchgate.net These findings collectively underscore the importance of specific structural features in determining the biological and therapeutic potential of this class of compounds.

Antimicrobial Activity Evaluation (in vitro)

The antimicrobial potential of halogenated benzoic acid derivatives has been a subject of scientific inquiry. While direct studies on the antimicrobial effects of this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights. For instance, various derivatives of para-aminobenzoic acid (PABA) have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. scholarsresearchlibrary.com Studies on other substituted benzoic acid derivatives have also demonstrated moderate antimicrobial activity against various bacterial strains. mdpi.com

A notable study on 2-amino-3-chlorobenzoic acid, a structural analog of the title compound, revealed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This finding suggests that the aminobenzoic acid scaffold with halogen substitutions may be a promising framework for the development of new antimicrobial agents. Further investigations into the antimicrobial spectrum of this compound and its derivatives are warranted to fully elucidate their potential in this area.

Table 1: Antimicrobial Activity of a Structurally Related Compound

Compound Test Organism Activity Reference
2-amino-3-chlorobenzoic acid Methicillin-resistant Staphylococcus aureus (MRSA) Potent antibacterial activity mdpi.com

Mechanistic Elucidation of Biological Effects

Identification of Molecular Targets and Binding Mechanisms

The biological activities of this compound and its derivatives are intrinsically linked to their interactions with specific molecular targets. The presence of amino, bromo, and chloro substituents on the benzoic acid framework allows for various non-covalent interactions, including hydrogen bonding and halogen bonding, which can modulate the activity of enzymes and receptors. While specific molecular targets for this compound have not been definitively identified, research on related aminobenzoic acid derivatives in the context of cancer suggests potential interactions with key signaling proteins. Molecular docking studies on other heterocyclic compounds bearing aminobenzoic acid moieties have been used to predict their binding affinity to various enzymes. researchgate.netacs.org For instance, derivatives of aminobenzoic acid have been investigated for their ability to inhibit enzymes like cyclooxygenase-2 (COX-2). nih.gov

Influence on Biochemical and Signaling Pathways

Derivatives of aminobenzoic acids have been shown to influence critical biochemical and signaling pathways involved in various disease processes. In preclinical cancer models, certain aminobenzoic acid derivatives have demonstrated the ability to inhibit tumor growth and metastasis by targeting inflammatory pathways. nih.gov Specifically, these compounds have been found to interfere with the TNFα/NFΚB and iNOS/NO signaling pathways, which are crucial for cancer-related inflammation. nih.gov Furthermore, a structural analog, 2-amino-3-chlorobenzoic acid, has been suggested to exert its anticancer effects by targeting the PI3K/AKT signaling pathway, a key regulator of cell proliferation, survival, and apoptosis. mdpi.com The modulation of these pathways underscores the therapeutic potential of this class of compounds in diseases driven by aberrant signaling.

Role of Halogen Bonding in Molecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction plays a significant role in the binding of halogenated compounds to biological macromolecules, such as proteins. The presence of bromine and chlorine atoms in this compound makes halogen bonding a crucial factor in its molecular recognition by biological targets. These interactions can contribute to the affinity and specificity of the compound for its binding partners, thereby influencing its biological activity. The ability of the bromo and chloro substituents to participate in halogen bonding can enhance the binding of these molecules to enzymes and receptors, leading to the modulation of their functions.

In Vivo Animal Model Studies (Preclinical)

Evaluation in Disease Models (e.g., animal models of inflammation, cancer, infectious diseases)

The therapeutic potential of this compound derivatives has been explored in various preclinical animal models.

Infectious Disease Models: 2-Amino-3-bromo-5-chlorobenzoic acid serves as a key starting material for the synthesis of a series of quinazolinone derivatives that have demonstrated significant anticoccidial activity. chemicalbook.com In a chicken model of coccidiosis, an infectious disease caused by the protozoan parasite Eimeria tenella, these derivatives were shown to be effective. chemicalbook.com Coccidiosis is a major concern in the poultry industry, and the efficacy of these compounds in an Eimeria tenella infection model highlights their potential as veterinary antiparasitic agents. researchgate.netscience-line.com

Cancer Models: Preclinical studies using murine models of bladder cancer have demonstrated the antitumor efficacy of certain aminobenzoic acid derivatives. nih.gov In these in vivo models, treatment with a derivative known as DAB-1 was found to effectively inhibit tumor growth and the formation of metastases. nih.gov The therapeutic effect was associated with a reduction in tumor cell proliferation. nih.gov

Inflammation Models: The anti-inflammatory properties of halogenated benzoic acid derivatives have also been investigated. For example, a study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic (B10762653) acid derivative, in a lipopolysaccharide (LPS)-induced rat model of inflammation showed a significant reduction in inflammatory parameters. nih.gov While not a direct derivative of the title compound, this study supports the potential of halogenated benzoic acids in modulating inflammatory responses.

Table 2: In Vivo Studies of this compound Derivatives and Related Compounds

Compound/Derivative Disease Model Animal Model Key Findings Reference
Quinazolinone derivatives from 2-Amino-3-bromo-5-chlorobenzoic acid Coccidiosis Chicken (Eimeria tenella infection) Showed anticoccidial activity. chemicalbook.com
Aminobenzoic acid derivative (DAB-1) Bladder Cancer Murine model Inhibited tumor growth and metastasis. nih.gov
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid Inflammation Rat (LPS-induced) Reduced inflammatory parameters. nih.gov

Pharmacodynamic Investigations in Animal Systems

Preclinical research in animal models has begun to elucidate the pharmacodynamic properties of derivatives of this compound, suggesting a range of potential therapeutic applications. While in vivo studies on the parent compound are not extensively documented in publicly available literature, investigations into its derivatives have provided valuable insights into their biological effects.

One area of investigation has been the development of anticoccidial agents. Derivatives of 2-Amino-3-bromo-5-chlorobenzoic acid, a closely related isomer, have been utilized as starting materials in the synthesis of 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives. mdpi.com These synthesized compounds have demonstrated anticoccidial activity against Eimeria tenella in chickens, indicating a potential application in veterinary medicine to combat parasitic infections. mdpi.com

Furthermore, the broader class of substituted benzoic acid derivatives has been explored for its anti-inflammatory potential. In a study focused on developing antagonists for Very Late Antigen-4 (VLA-4), a key mediator in inflammatory processes, a series of benzoic acid derivatives were synthesized and evaluated. The introduction of a chlorine or bromine atom at the 3-position of the central benzene (B151609) ring of a diphenylurea scaffold, a modification structurally relevant to this compound, was found to enhance pharmacokinetic properties. nih.gov A specific derivative from this series demonstrated significant efficacy in a rat pleurisy model when administered orally, highlighting the potential for this class of compounds to modulate inflammatory responses in vivo. nih.gov

These preliminary findings in animal systems underscore the potential of chemically modifying the this compound scaffold to develop novel therapeutic agents with diverse pharmacodynamic profiles.

Pharmacodynamic Activities of this compound Derivatives in Animal Models
Derivative ClassAnimal ModelObserved Pharmacodynamic EffectTherapeutic Area
3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivativesChickenAnticoccidial activity against Eimeria tenellaVeterinary Parasitology
Substituted diphenylurea benzoic acid derivativesRatAnti-inflammatory activity in a pleurisy modelInflammation

Comparative Studies with Structural Analogs in Animal Models

Comparative studies of structural analogs of this compound in animal models provide a broader understanding of how specific substitutions on the aminobenzoic acid core influence biological activity. These investigations reveal that modifications to the halogenation pattern and the position of the amino group can lead to distinct pharmacodynamic outcomes.

Research into aminobenzoic acid derivatives as diuretics has been conducted in canine models. Specifically, 4-substituted-3-amino-5-sulfamylbenzoic acid derivatives have been evaluated for their effects on diuresis and natriuresis in dogs. nih.gov These studies help to delineate the structure-activity relationships necessary for diuretic effects within this chemical class, offering a point of comparison for the potential renal effects of this compound, should it be investigated for this purpose.

While not an animal model, studies on the phytotoxic effects of closely related analogs offer further insight into the biological potential of this structural motif. Derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids have been assessed for their herbicidal properties. nih.gov For instance, the N,N-di,sec-butylamide of 2-amino-3,5-dichlorobenzoic acid displayed selective phytotoxic activity, whereas 3-amino-2,5-dichlorobenzoic acid itself showed more general phytotoxicity in both pre- and post-emergence tests. nih.gov These findings highlight how alterations in the substitution pattern can modulate the biological activity and selectivity of these compounds.

The broader family of para-aminobenzoic acid (PABA) analogs has been extensively reviewed for a wide array of potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities, based on various preclinical studies. researchgate.net While these reviews provide a wide-angle view of the possibilities for this class of compounds, specific comparative in vivo data for halogenated aminobenzoic acids remains a more specialized area of research.

Comparative Biological Activities of Structural Analogs in Preclinical Models
Structural AnalogModel SystemObserved Biological ActivityKey Structural Difference from this compound
4-substituted-3-amino-5-sulfamylbenzoic acid derivativesDogDiuretic and natriuretic effectsSulfamyl group at C5, substituent at C4, amino at C3
2-amino-3,5-dichlorobenzoic acid derivativesWeed speciesSelective phytotoxicityChlorine at C3 instead of bromine, amino at C2
3-amino-2,5-dichlorobenzoic acidWeed speciesGeneric phytotoxicityChlorine at C2 instead of bromine

Applications in Advanced Chemical Synthesis

Pharmaceutical Intermediate Synthesis

The strategic placement of amino, halogen, and carboxylic acid moieties on a benzene (B151609) ring is a common motif in medicinal chemistry. These functional groups serve as versatile handles for constructing more complex molecules, allowing for the systematic modification of a compound's physicochemical properties and biological activity.

Precursor for Active Pharmaceutical Ingredients (APIs)

As a substituted aminobenzoic acid, 3-Amino-2-bromo-5-chlorobenzoic acid belongs to a class of compounds that are crucial for building the core structures of various APIs. While specific APIs derived directly from this isomer are not widely documented in public literature, its close structural relatives are key precursors to important drugs. For instance, the related compound 5-bromo-2-chlorobenzoic acid is an essential starting material for the synthesis of Dapagliflozin and Empagliflozin, which are used in the management of type 2 diabetes. Another isomer, 2-amino-3-bromo-5-chlorobenzoic acid, serves as a precursor for synthesizing quinazolinone derivatives, a class of compounds investigated for a range of therapeutic effects, including anticoccidial activity and potential inhibition of the HIV reverse transcriptase enzyme.

The functional groups on this compound allow for several key synthetic transformations:

The amino group can be acylated, alkylated, or diazotized to introduce a wide variety of other functional groups.

The carboxylic acid group is readily converted into esters, amides, or acid halides, enabling coupling with other molecules.

The bromine and chlorine atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern API synthesis.

Building Block for Drug Discovery and Development

In drug discovery, small, functionalized molecules like this compound are termed "building blocks" or "scaffolds." They provide a foundational structure that medicinal chemists can elaborate upon to create a library of novel compounds for biological screening. The combination of an electron-donating amino group and electron-withdrawing halogen atoms creates a unique electronic profile on the aromatic ring, influencing how the molecule interacts with biological targets like enzymes and receptors.

The utility of halogenated aminobenzoic acids as building blocks is well-established. They allow for the exploration of chemical space around a core structure, which is fundamental to identifying lead compounds and optimizing their properties to become viable drug candidates.

Table 1: Potential Synthetic Utility of Functional Groups

Functional Group Potential Reactions in Drug Discovery Purpose
Amino (-NH₂) Amide bond formation, Diazotization, N-Arylation Introduce new substituents, link to other fragments
Carboxylic Acid (-COOH) Esterification, Amide coupling, Reduction Improve solubility, link to other fragments, modify polarity
Bromo (-Br) Suzuki, Stille, Sonogashira, Buchwald-Hartwig coupling Form complex C-C and C-N bonds, build molecular complexity

Synthesis of Analogs with Modified Pharmacological Profiles

A key strategy in medicinal chemistry is the synthesis of analogs, where a known active molecule is systematically modified to improve its efficacy, selectivity, or pharmacokinetic properties. The halogen atoms on this compound are particularly important in this context. Introducing or changing the position of halogens on a drug molecule can profoundly affect its pharmacological profile by:

Altering Metabolic Stability: Halogens can block sites of metabolic oxidation, increasing the drug's half-life.

Modifying Binding Affinity: The size and electronegativity of bromine and chlorine can enhance interactions with the target protein through halogen bonding or by altering the electronics of the molecule.

Influencing Lipophilicity: Halogens increase a molecule's lipophilicity (fat-solubility), which can affect its absorption, distribution, and ability to cross cell membranes.

By using this compound as a starting material, chemists can create a series of analogs where the amino or carboxylic acid group is modified, while the specific 2-bromo-5-chloro substitution pattern is retained to probe its effect on biological activity.

Agrochemical Synthesis

The principles that make halogenated aromatic compounds valuable in pharmaceuticals also apply to the agrochemical sector. Many modern herbicides, pesticides, and fungicides are complex organic molecules that rely on halogenated intermediates for their synthesis and efficacy.

Intermediate for Herbicides and Pesticides

Substituted benzoic acids are foundational components in the synthesis of various agrochemicals. For example, the pesticide Chlorantraniliprole contains a complex chemical structure for which 2-amino-3-methyl-5-chlorobenzoic acid is a key intermediate. This highlights the importance of the specific substitution pattern on the benzoic acid ring for achieving the desired biological effect in pest control.

The presence of both bromine and chlorine on the this compound scaffold provides two potential sites for synthetic modification, allowing for the creation of agrochemical candidates with finely tuned properties. The amino group can be converted into a pyrazole or other heterocyclic system common in pesticide chemistry, while the carboxylic acid can be derivatized to an amide or ester, which are common functional groups in active agrochemical ingredients.

Development of New Agrochemical Scaffolds

The search for new agrochemicals with novel modes of action is critical for overcoming resistance and improving environmental safety. This compound represents a distinct scaffold that can be used to generate new families of compounds for high-throughput screening. The unique positional arrangement of its functional groups is not widely represented in existing agrochemicals, offering an opportunity to explore novel chemical space. By applying modern synthetic reactions, this building block can be used to construct libraries of new molecular architectures to be tested for herbicidal, insecticidal, or fungicidal activity.

Despite a comprehensive search for scientific literature and data, information specifically detailing the applications of This compound in fine chemical production, particularly as a precursor for dyes and pigments or as a reagent in specialized organic transformations, is not available in the public domain.

Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound" focusing on the specified applications at this time.

Applications in Materials Science

Precursor for Polymer Synthesis and Functional Materials

A thorough search of academic and patent databases did not yield any specific examples of 3-Amino-2-bromo-5-chlorobenzoic acid being utilized as a monomer for the synthesis of polyamides, polyesters, or other functional polymers. While aminobenzoic acids, in general, are a known class of monomers for preparing aromatic polyamides (aramids) with high thermal and mechanical stability, the specific polymerization of this halogenated derivative is not documented. mdpi.comnih.govnih.gov The presence of bromine and chlorine atoms could theoretically be exploited to introduce flame-retardant properties or to serve as sites for post-polymerization modification; however, no studies have been found that explore these possibilities for this particular compound. mdpi.com

Role in Liquid Crystal Chemistry and Optoelectronic Materials

There is no available research indicating that This compound or its direct derivatives have been synthesized or investigated for liquid crystalline properties. The design of liquid crystals often involves the creation of molecules with specific shapes (e.g., rod-like or disc-like) and electronic properties. tandfonline.comhartleygroup.orgnih.govwhiterose.ac.uk While halogenation can be a tool to modify the polarity and intermolecular interactions of potential liquid crystal candidates, there are no reports of this compound being used as a core structure or precursor for mesogenic materials. tandfonline.com Similarly, its application in optoelectronic materials is not described in the current body of scientific literature.

Non-linear Optical (NLO) Material Development

No experimental or computational studies were found that specifically investigate the non-linear optical (NLO) properties of This compound . Organic molecules with donor-acceptor groups and extended π-conjugated systems are often targeted for NLO applications. nih.govajrconline.org While the amino group (donor) and carboxylic acid group (acceptor) on the benzene (B151609) ring could potentially lead to some NLO response, there is no published data, such as hyperpolarizability measurements or theoretical calculations, for this specific molecule. Research in this area has focused on other derivatives of halogenated aromatic compounds, but not on this particular acid. researchgate.netscispace.com

Characterization of Material Properties Derived from the Compound

Given the lack of evidence for the synthesis of polymers or other materials directly from This compound , there is consequently no information available regarding the characterization of such derived materials. Data on properties such as thermal stability (e.g., glass transition temperature, decomposition temperature), mechanical strength (e.g., tensile strength, modulus), or optical characteristics (e.g., refractive index, absorption/emission spectra) are contingent on the existence of the materials themselves, which is not established in the literature. researchgate.netrsc.org

Advanced Analytical Methodologies for 3 Amino 2 Bromo 5 Chlorobenzoic Acid

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of 3-Amino-2-bromo-5-chlorobenzoic acid and its related substances. The choice of method depends on the specific analytical goal, such as purity assessment, reaction monitoring, or analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and performing quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, leveraging the compound's polarity for separation.

A typical HPLC method involves a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to ensure the separation of the main compound from impurities with a wide range of polarities. The method's parameters, including the mobile phase composition, flow rate, and column temperature, are optimized to achieve sharp peaks and good resolution. ekb.eg For related aminobenzoic acid isomers, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, has proven effective in enhancing resolution. helixchrom.com Retention is controlled by adjusting the amount of organic solvent, buffer concentration, and pH. helixchrom.com

Detection is typically performed using a UV detector, as the aromatic ring and carboxylic acid functional groups in the molecule are strong chromophores. helixchrom.com The method is validated according to International Conference on Harmonization (ICH) guidelines for specificity, linearity, accuracy, precision, and limits of detection and quantitation. ekb.eg

ParameterTypical Conditions
Column C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) or Mixed-Mode (e.g., Coresep 100) ekb.eghelixchrom.com
Mobile Phase A Buffered aqueous solution (e.g., 0.1% triethylamine (B128534) or ammonium (B1175870) formate) ekb.eghelixchrom.com
Mobile Phase B Acetonitrile and/or Methanol ekb.eghelixchrom.com
Elution Gradient
Flow Rate 0.6 - 1.0 mL/min helixchrom.com
Detection UV Spectrophotometry (e.g., at 205 nm or 250 nm) ekb.eghelixchrom.com
Temperature Ambient or controlled (e.g., 25°C)

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. Due to the low volatility of this compound, direct analysis is challenging. Therefore, a derivatization step is necessary to convert the non-volatile benzoic acid into a more volatile derivative, typically an ester (e.g., a methyl ester). This is achieved by reacting the carboxylic acid group with a derivatizing agent like diazomethane (B1218177) or by Fischer esterification.

Once derivatized, the compound can be analyzed by GC, usually with a flame ionization detector (FID) or a mass spectrometer (MS). The purity of related compounds, such as 3-Bromo-5-chlorobenzoic acid, has been determined to be greater than 98.0% using GC, indicating the viability of this technique for the broader class of substituted benzoic acids. tcichemicals.com

StepDescription
Derivatization Conversion of the carboxylic acid to a volatile ester (e.g., methyl ester) to facilitate GC analysis.
Column A polar capillary column suitable for separating aromatic esters.
Carrier Gas Inert gas (e.g., Helium, Nitrogen).
Injector Temp. High enough to ensure rapid volatilization of the derivative without thermal degradation.
Oven Program A temperature gradient to separate compounds based on their boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily to monitor the progress of chemical reactions involving this compound. acs.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the consumption of reactants and the formation of products can be visualized. acs.org

The choice of eluent or mobile phase is critical for achieving good separation. A common solvent system for similar compounds is a mixture of a non-polar solvent like chloroform (B151607) and a polar solvent like methanol. acs.org Visualization of the spots is typically achieved under UV light (at 254 nm and 360 nm), where the UV-active compounds appear as dark spots on a fluorescent background. acs.org The relative retention factor (Rf) values of the starting material and the product are compared to determine the reaction's completion. acs.org

ParameterTypical Conditions
Stationary Phase Silica gel F254 coated aluminum sheets acs.org
Mobile Phase Mixture of solvents (e.g., Chloroform/Methanol, 3:1) acs.org
Application Spotting of the reaction mixture via capillary.
Development In a closed chamber until the solvent front nears the top.
Visualization Under UV light (254 nm and 360 nm) acs.org

Spectrometric Quantification Techniques

Spectrometric methods are essential for quantifying the concentration of this compound, offering high sensitivity and specificity, particularly when coupled with chromatographic separation.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for determining the concentration of this compound in a solution. The presence of the substituted benzene (B151609) ring constitutes a chromophore that absorbs light in the UV region.

To determine the concentration, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This method is often used as the detection principle in HPLC analysis. helixchrom.com

Hyphenated Techniques (e.g., LC-MS/MS for Trace Analysis)

For trace-level analysis, hyphenated techniques that couple the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry are employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for detecting and quantifying minute amounts of the compound in complex matrices.

In a typical LC-MS/MS method, the compound is first separated by an HPLC system. lcms.cz The eluent is then directed to a mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI) in negative mode for acidic compounds. lcms.cz A triple quadrupole mass spectrometer is often used to perform Multiple Reaction Monitoring (MRM), which provides excellent specificity and low limits of quantitation (LOQ), often in the µg/L range or lower. lcms.cz This technique is invaluable for applications requiring ultra-sensitive detection.

TechniquePrinciple
LC-MS/MS Combines HPLC separation with the sensitive and selective detection of a tandem mass spectrometer. lcms.cz
Ionization Electrospray Ionization (ESI), typically in negative mode for carboxylic acids. lcms.cz
Analysis Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high specificity and sensitivity. lcms.cz
Application Trace analysis in complex samples, impurity profiling, and metabolite identification.

Quality Control and Impurity Profiling

The rigorous quality control of this compound is paramount to ensure its suitability for its intended applications, particularly in the synthesis of active pharmaceutical ingredients. Impurity profiling is a critical component of this quality control, involving the identification, quantification, and control of by-products and other impurities that may arise during the manufacturing process. The presence of such impurities can have a significant impact on the efficacy, safety, and stability of the final product.

Development of Robust Analytical Procedures for Industrial Scale

For the routine quality control of this compound on an industrial scale, it is essential to develop and validate robust analytical procedures. These procedures must be accurate, precise, and reliable to ensure that each batch of the compound meets the required quality specifications. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and impurity quantification of non-volatile organic compounds.

A typical reversed-phase HPLC method for the analysis of this compound and its related substances would be developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The validation process would encompass the following parameters:

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the separation of the main component from all known impurities and by peak purity analysis using a photodiode array (PDA) detector.

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of dilutions of the analyte and plotting the response against the concentration.

Accuracy: The accuracy of an analytical procedure is the closeness of the test results obtained by the procedure to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is added to a placebo and the recovery is measured.

Precision: The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another important technique for quality control, particularly for the analysis of residual solvents and other volatile impurities.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structural confirmation of the main component and for the identification of unknown impurities.

Table 2: Typical HPLC Method Parameters for Quality Control

Parameter Typical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Environmental Chemistry and Degradation Studies of 3 Amino 2 Bromo 5 Chlorobenzoic Acid

Environmental Fate and Transport Mechanisms

The environmental persistence and mobility of 3-Amino-2-bromo-5-chlorobenzoic acid are governed by a combination of its chemical properties and interactions with the surrounding environmental matrix. Key processes influencing its fate include degradation by light and water, as well as its tendency to adsorb to soil particles.

Photolytic and Hydrolytic Degradation Pathways

Photolytic degradation, the breakdown of compounds by light, and hydrolytic degradation, the reaction with water, are significant abiotic degradation pathways for many organic pollutants. For halogenated benzoic acids, photolysis can proceed through the cleavage of the carbon-halogen bond. The presence of both bromine and chlorine atoms on the aromatic ring of this compound suggests that it may be susceptible to photodegradation, potentially leading to the formation of less halogenated intermediates. The amino group may also influence the electronic properties of the molecule, affecting the rates and pathways of photolytic breakdown.

Hydrolysis is another potential degradation route. However, the carbon-halogen bonds in aromatic compounds are generally stable and resistant to hydrolysis under typical environmental pH conditions. The rate of hydrolysis would be influenced by factors such as pH, temperature, and the presence of catalysts.

Soil Sorption and Mobility Studies

The mobility of this compound in soil is largely determined by its sorption characteristics. Sorption, the process by which a chemical binds to soil particles, is influenced by the compound's physicochemical properties (such as its acidity and lipophilicity) and the soil's composition (including organic matter content, clay content, and pH).

The carboxylic acid group of this compound will be ionized at most environmental pH values, resulting in a negatively charged carboxylate ion. This negative charge will influence its interaction with soil components. Generally, negatively charged organic compounds exhibit lower sorption to negatively charged soil surfaces, such as clays (B1170129) and organic matter, leading to higher mobility in soil and a potential to leach into groundwater. Conversely, interactions with positively charged sites on soil minerals or metal oxides could retard its movement.

Parameter Predicted Influence on this compound Rationale based on Analogous Compounds
Soil Organic Matter Increased sorption with higher organic matter content.Hydrophobic interactions between the aromatic ring and soil organic matter can occur.
Soil pH Lower sorption at higher pH.At higher pH, the carboxylic acid group is deprotonated, increasing its negative charge and repulsion from negatively charged soil colloids.
Clay Content Variable; potential for both repulsion and specific binding.While electrostatic repulsion is expected, some clays may have positively charged edges or associated metal cations that can interact with the molecule.

Bioremediation and Microbial Degradation

Bioremediation, the use of microorganisms to break down environmental pollutants, is a key process in the natural attenuation of many organic compounds. The degradation of halogenated aromatic compounds by bacteria and fungi has been extensively studied and provides insights into the potential fate of this compound.

Aerobic and Anaerobic Degradation Pathways by Microorganisms

The microbial degradation of halogenated benzoic acids can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions, bacteria often initiate the degradation of aromatic compounds by using dioxygenase enzymes to hydroxylate the aromatic ring. researchgate.net This is a common strategy for destabilizing the ring and preparing it for cleavage. For a compound like this compound, this could lead to the formation of halogenated catechols. nih.gov Subsequently, the ring is cleaved, and the resulting intermediates are funneled into central metabolic pathways. An indigenous strain of Pseudomonas putida has been shown to be capable of degrading 3-chlorobenzoic acid as the sole carbon source under aerobic conditions. nih.gov

Anaerobic degradation of halogenated benzoic acids typically proceeds through reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. researchgate.net This process is carried out by specialized anaerobic bacteria. The resulting non-halogenated or less-halogenated benzoic acid can then be further degraded to methane (B114726) and carbon dioxide by microbial consortia. researchgate.net

Identification of Key Metabolites and Degradation Products

Based on studies of similar compounds, the microbial degradation of this compound is expected to produce a series of intermediate metabolites.

Under aerobic conditions, initial hydroxylation could lead to the formation of compounds like 3-amino-2-bromo-5-chloro-dihydroxybenzoic acid. Subsequent dehalogenation and ring cleavage would produce aliphatic acids that can be utilized by the microorganisms for growth. For example, the degradation of 3-chlorobenzoic acid can produce chlorocatechols, which are then cleaved to form intermediates like chloro-cis,cis-muconate and maleylacetate. researchgate.net

In anaerobic pathways, the primary initial metabolites would be dehalogenated versions of the parent compound, such as 3-amino-5-chlorobenzoic acid or 3-amino-2-bromobenzoic acid, eventually leading to 3-aminobenzoic acid. nih.gov This can then be further metabolized. nih.gov

Degradation Condition Potential Initial Metabolites Rationale from Analogous Compounds
Aerobic Halogenated catechols (e.g., 3-amino-2-bromo-5-chlorocatechol)Dioxygenase-catalyzed hydroxylation is a common initial step in aerobic aromatic degradation. researchgate.net
Anaerobic Dehalogenated benzoic acids (e.g., 3-amino-5-chlorobenzoic acid)Reductive dehalogenation is a key initial step in the anaerobic degradation of halogenated aromatics. researchgate.net

Role of Specific Enzymes in Dehalogenation and Ring Cleavage

The microbial breakdown of this compound would rely on a suite of specialized enzymes.

Dehalogenation:

Reductive dehalogenases: These enzymes are crucial for anaerobic degradation, catalyzing the removal of bromine and chlorine atoms. nih.gov

Hydrolytic dehalogenases: While less common for aromatic compounds, these enzymes could potentially replace a halogen with a hydroxyl group from water. nih.gov

Oxygenolytic dehalogenation: In this process, dioxygenase enzymes incorporate oxygen atoms into the aromatic ring, leading to the spontaneous elimination of the halogen substituent. nih.gov

Ring Cleavage:

Dioxygenases: These enzymes are key in aerobic pathways, catalyzing the cleavage of the aromatic ring. researchgate.net For catechol-like intermediates, ring cleavage can occur via ortho or meta pathways, dictated by specific ring-cleavage dioxygenases. nih.gov For instance, chlorocatechol 1,2-dioxygenase is involved in the ortho-cleavage of chlorocatechols. nih.gov

The specific enzymes involved in the degradation of this compound would likely be part of complex catabolic pathways, with their expression regulated by the presence of the substrate.

Transformation Products and their Chemical Significance

In theory, environmental degradation, driven by microbial action or abiotic processes, could lead to a variety of transformation products. Potential initial transformation pathways could involve dehalogenation (removal of bromine or chlorine), deamination (removal of the amino group), or decarboxylation (removal of the carboxylic acid group). Further degradation could lead to the opening of the aromatic ring, ultimately resulting in the formation of smaller, aliphatic molecules. The specific products formed would be highly dependent on the environmental conditions, such as the presence of specific microorganisms, pH, temperature, and the availability of oxygen.

The chemical significance of any potential transformation products would lie in their relative toxicity, persistence, and mobility in the environment compared to the parent compound. For instance, the removal of halogen atoms could potentially reduce the toxicity of the molecule. Conversely, some transformation products might be more persistent or mobile, posing a different set of environmental risks. Without specific studies on this compound, any discussion of its transformation products and their significance remains speculative.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While AOPs have been successfully applied to a wide range of organic contaminants, including halogenated aromatic compounds, specific research detailing the application of these processes for the degradation of this compound is scarce in the available scientific literature.

Generally, AOPs such as ozonation, Fenton and photo-Fenton processes, and photocatalysis using semiconductors like titanium dioxide (TiO2) are known to be effective in degrading recalcitrant organic molecules. The high reactivity of hydroxyl radicals allows them to non-selectively attack organic compounds, often leading to their complete mineralization to carbon dioxide, water, and inorganic halides.

For a compound like this compound, AOPs would likely proceed through a series of reactions initiated by hydroxyl radical attack on the aromatic ring or the substituent groups. This could lead to hydroxylation of the ring, followed by ring cleavage. The amino and carboxylic acid groups, as well as the halogen atoms, would also be subject to oxidative degradation.

The efficiency of any AOP for the degradation of this specific compound would depend on various factors, including the type of AOP employed, the concentration of the compound, the pH of the solution, the presence of other organic and inorganic species, and the operational parameters of the treatment system. Detailed research, including kinetic studies and identification of intermediate products, would be necessary to fully understand the efficacy and mechanisms of AOPs for the degradation of this compound.

Due to the lack of specific research data, a detailed data table on the degradation of this compound using AOPs cannot be provided at this time.

Conclusion and Future Research Directions

Summary of Key Research Findings and Current Understanding

3-Amino-2-bromo-5-chlorobenzoic acid is a polysubstituted aromatic compound whose primary role in the scientific literature is that of a chemical intermediate. Its trifunctional nature, featuring amino, bromo, and chloro substituents on a benzoic acid core, makes it a versatile building block in organic synthesis. Current research predominantly documents its use in the construction of more complex molecules, particularly for pharmaceutical and agrochemical applications. While its synthetic utility is established, comprehensive studies into its intrinsic physicochemical properties, biological activities, and potential for novel applications remain limited. The existing knowledge base is largely confined to its synthesis and basic characterization, leaving a significant gap in the understanding of its broader scientific potential.

Unexplored Synthetic Routes and Functionalization Opportunities

While standard methods for the synthesis of substituted benzoic acids are applicable, there is considerable scope for exploring more efficient and greener synthetic strategies. Future research could focus on late-stage functionalization of simpler aminobenzoic acid precursors, potentially offering more convergent and atom-economical routes. The development of enzymatic or biocatalytic methods for halogenation or amination could provide sustainable alternatives to traditional chemical processes. researchgate.net

Furthermore, the three distinct functional groups on the aromatic ring offer a rich platform for selective functionalization. Unexplored opportunities include:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds could be exploited in sequential palladium-catalyzed cross-coupling reactions to introduce diverse substituents.

Diazotization Chemistry: The amino group can be converted into a diazonium salt, a versatile intermediate for introducing a wide array of functionalities, including fluorine, hydroxyl, and cyano groups, or for forming azo dyes.

Derivatization of the Carboxylic Acid: Transformation of the carboxylic acid into esters, amides, or other derivatives can modulate the molecule's properties and serve as a handle for further conjugation or polymerization.

Investigating these selective transformations could rapidly generate a library of novel compounds with diverse structures and potential applications.

Computational Chemistry's Expanding Role in Predicting Properties and Reactivity

Computational chemistry offers a powerful, resource-efficient avenue for exploring the potential of this compound before undertaking extensive laboratory work. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide deep insights into the molecule's structure and properties. nih.gov Future computational studies could focus on:

Predicting Physicochemical Properties: Calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), dipole moment, and pKa can help predict the molecule's reactivity, solubility, and interaction with biological targets. niscpr.res.in

Conformational Analysis: Understanding the preferred conformations, particularly the orientation of the carboxylic acid and amino groups relative to the ortho-bromo substituent, is crucial for predicting its interaction in crystal lattices or enzyme binding pockets. mdpi.com

Reaction Mechanism Elucidation: Modeling potential synthetic transformations can help optimize reaction conditions and predict the regioselectivity of functionalization reactions.

Virtual Screening: Using the calculated properties, the molecule and its virtual derivatives can be screened against databases of biological targets to identify potential therapeutic applications. nih.gov

These in silico approaches can guide and accelerate experimental research, saving time and resources. niscpr.res.in

Promising Avenues for Biological Activity Exploration (Preclinical)

The structural motifs within this compound suggest several promising, yet unexplored, avenues for biological activity. Aminobenzoic acid and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects. nih.govmdpi.commdpi.com The presence of halogen atoms can further enhance biological activity and membrane permeability. researchgate.netmdpi.com

Future preclinical research should prioritize screening for:

Antimicrobial Activity: Many halogenated aromatic compounds exhibit antibacterial and antifungal properties. nih.govresearchgate.net The title compound could be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anticancer Potential: Substituted benzoic acids are scaffolds found in various anticancer agents. Initial screening could involve cytotoxicity assays against a range of cancer cell lines.

Enzyme Inhibition: The molecule could be a candidate for inhibiting enzymes where substituted aromatic compounds are known to be active, such as cholinesterases or kinases. researchgate.net

Phytotoxic and Herbicidal Activity: The structural similarity to other halogenated benzoic acid derivatives used in agriculture suggests potential as a herbicide or plant growth regulator. nih.gov

Systematic screening of this compound and a library of its derivatives could uncover novel therapeutic or agrochemical leads.

Potential for Novel Applications in Emerging Fields

Beyond its role as a simple intermediate, the unique substitution pattern of this compound opens possibilities for its use in materials science and other emerging fields.

Polymer and Materials Science: The molecule could serve as a monomer for the synthesis of specialty polymers. The presence of halogens could impart desirable properties such as flame retardancy, thermal stability, and modified electronic properties.

Organic Electronics: Halogenated aromatic compounds are being investigated for use in organic electronic devices. The specific electronic properties conferred by the bromo, chloro, and amino groups could make this molecule a candidate for such applications.

Halogen Bonding-Based Crystal Engineering: The bromine and chlorine atoms can act as halogen bond donors, a specific and directional non-covalent interaction. acs.org This could be exploited to design and construct novel co-crystals and supramolecular assemblies with tailored architectures and properties.

Challenges and Perspectives in Sustainable Synthesis and Environmental Management

The production and use of halogenated organic compounds present specific challenges that must be addressed from a green chemistry and environmental perspective. rsc.org

Sustainable Synthesis: Future synthetic efforts should aim to minimize the use of hazardous reagents and solvents. Developing catalytic methods that use halide salts instead of elemental halogens and employing safer, recyclable solvents are key goals. rsc.org Enzymatic halogenation, though still an emerging field, offers a potential long-term solution for highly selective and sustainable synthesis. researchgate.netnih.gov

Environmental Fate and Degradation: Halogenated aromatic compounds can be persistent in the environment. nih.gov Research is needed to understand the biodegradability of this compound and its derivatives. Studies on microbial degradation pathways could inform strategies for bioremediation. nih.gov

Waste Management: The disposal of halogenated organic waste requires specialized treatment, often involving high-temperature incineration, which is energy-intensive and costly. tecamgroup.comubc.caoregonstate.edu Implementing waste reduction strategies at the source, such as improving reaction efficiency and recycling reagents, is critical. Developing effective dehalogenation techniques for waste streams would also be highly beneficial. epa.gov

Addressing these challenges is essential for the responsible development and application of this and other halogenated chemical compounds.

Data Table for this compound

PropertyValue
CAS Number 41198-02-1
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Solid
Melting Point 234 - 235 °C

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-bromo-5-chlorobenzoic acid, considering steric and electronic effects of substituents?

  • Methodological Answer : A multi-step synthesis is typically employed. Start with halogenation of a benzoic acid precursor (e.g., bromination/chlorination) followed by amination. For example, bromination at the 2-position and chlorination at the 5-position can be achieved using electrophilic substitution under controlled conditions (e.g., FeBr₃ or AlCl₃ catalysts). Subsequent amination at the 3-position may require protection of the carboxylic acid group to avoid side reactions. Deprotection via acid hydrolysis yields the final product. Similar routes are documented for structurally related halogenated benzoic acids .

Q. How can FT-IR and NMR spectroscopy be optimized to characterize this compound?

  • Methodological Answer :

  • FT-IR : Focus on characteristic peaks:
  • Carboxylic acid O-H stretch (~2500-3300 cm⁻¹, broad).
  • C=O stretch (~1680-1720 cm⁻¹).
  • Amino N-H bends (~1600 cm⁻¹).
  • NMR : Use deuterated DMSO or CDCl₃.
  • ¹H NMR : Identify aromatic protons (δ 6.5-8.5 ppm, splitting patterns reflect substituent positions).
  • ¹³C NMR : Carboxylic acid carbon (~170 ppm), halogen-substituted carbons (deshielded, ~120-140 ppm).
  • Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion confirmation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to model substituent effects.
  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Analyze electrostatic potential maps to predict regioselectivity in reactions.
  • Thermochemical accuracy can be improved by incorporating exact-exchange terms (e.g., Becke’s 1993 method ) and correlation-energy functionals (e.g., Lee-Yang-Parr ).

Q. What strategies resolve contradictions in crystallographic data for halogenated benzoic acid derivatives?

  • Methodological Answer :

  • Refine structures using SHELX with high-resolution data. Adjust parameters for heavy atoms (Br, Cl) due to their strong scattering effects.
  • Validate hydrogen bonding (e.g., amino-carboxylic acid interactions) via difference Fourier maps.
  • Cross-check with spectroscopic data to confirm substituent positions.
  • For disordered structures, apply symmetry constraints or split models .

Q. How do steric effects influence the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Prioritize Suzuki-Miyaura coupling at the 2-bromo position (less steric hindrance vs. 5-Cl).
  • Use bulky ligands (e.g., SPhos) to enhance selectivity.
  • Monitor reaction kinetics via HPLC to optimize catalyst loading (e.g., Pd(PPh₃)₄).
  • Computational modeling (DFT) can predict transition-state geometries and steric clashes .

Q. What analytical approaches validate purity in the presence of byproducts (e.g., dehalogenated derivatives)?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with a water-acetonitrile gradient. Compare retention times and mass fragments against standards.
  • TLC : Employ silica gel plates with UV-active indicators; halogenated spots exhibit distinct Rf values.
  • Elemental Analysis : Confirm Br/Cl content via combustion analysis (±0.3% tolerance).
  • X-ray Crystallography : Resolve ambiguities by isolating single crystals and refining the structure .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in halogenated benzoic acids?

  • Methodological Answer :

  • Compare gas-phase DFT geometries (optimized) with solid-state XRD data. Account for crystal packing effects (e.g., hydrogen bonding, van der Waals forces).
  • Use periodic boundary conditions in DFT to model the crystalline environment.
  • Re-optimize structures with dispersion-corrected functionals (e.g., B3LYP-D3) to improve agreement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.